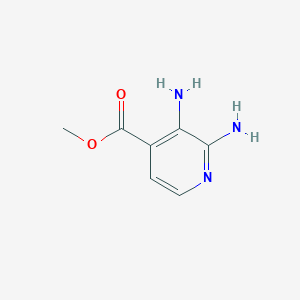

Methyl 2,3-diaminopyridine-4-carboxylate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 2,3-diaminopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,8H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVVBSUMCKZAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486165-39-2 | |

| Record name | methyl 2,3-diaminopyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 2,3-diaminopyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, antimicrobial properties, anticancer effects, and potential applications in drug development.

Synthesis and Characterization

This compound derivatives have been synthesized and characterized through various analytical techniques such as elemental analysis, FT-IR spectroscopy, and NMR spectroscopy. These methods confirm the structural integrity of the compounds and their functional groups, which are critical for their biological activity .

Antimicrobial Activity

A study focused on a series of methyl-2-aminopyridine-4-carboxylate derivatives assessed their antimicrobial activity against various bacterial strains. The results indicated that specific derivatives exhibited notable antibacterial properties. For instance, compounds 3c and 3d demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3c | 32 | E. coli |

| 3d | 64 | S. aureus |

These findings suggest that modifications to the methyl-2-aminopyridine structure can enhance its antimicrobial efficacy.

Antitumor Activity

This compound has also been evaluated for its antitumor properties. The cytotoxic effects were tested on various cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values of approximately 76.59 µM for A-549 cells and 84.86 µM for MCF-7 cells .

Case Study: Cytotoxicity Evaluation

In a comparative study, the cytotoxicity of this compound was assessed against standard chemotherapeutics like cisplatin. The results indicated that while cisplatin had lower IC50 values (2.52 µM for MCF-7), the methyl derivative showed promising results that warrant further investigation into its potential as an anticancer agent.

The mechanism underlying the biological activity of this compound may involve its interaction with DNA and protein targets within the cells. Binding studies have shown that the compound can form stable complexes with DNA, leading to alterations in cellular processes such as apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The most relevant structural analog identified is 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate (C₅H₈N₃⁺·C₁₁H₈NO₃⁻), a salt comprising a 2,3-diaminopyridinium cation and a 4-methoxyquinoline-2-carboxylate anion. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Structure and Electronic Effects: The quinoline moiety in the analog introduces a fused aromatic system, enhancing π-π stacking interactions and electronic delocalization compared to the simpler pyridine core of the main compound .

Hydrogen Bonding and Crystal Packing: The ionic nature of the analog facilitates robust N–H···O/N hydrogen bonds, forming layered motifs (e.g., R₄²(8) rings) . In contrast, the neutral methyl ester in the main compound may rely on weaker interactions (e.g., van der Waals forces), though its amino groups could still participate in hydrogen bonding.

Physical Properties :

- The analog’s ionic structure and crystallographic order suggest higher thermal stability and melting points compared to the main compound, which lacks ionic interactions.

Table 2: Functional Group Impact on Properties

| Group | This compound | 4-Methoxyquinoline-2-carboxylate |

|---|---|---|

| Amino (NH₂) | Enhances H-bond donor capacity | Participates in ionic H-bonding |

| Ester (COOCH₃) | Moderate polarity; limited H-bonding | N/A (anion has COO⁻) |

| Carboxylate (COO⁻) | Absent | Strong H-bond acceptor; ionic |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and characterizing Methyl 2,3-diaminopyridine-4-carboxylate?

- Synthesis : The compound can be synthesized via condensation reactions involving pyridine derivatives and carboxylate precursors. For example, analogous syntheses of pyridine-carboxylate hybrids often employ refluxing in polar solvents (e.g., ethanol or methanol) with catalytic acids or bases. Post-synthesis purification typically involves recrystallization using solvent mixtures (e.g., ethanol-water) to obtain single crystals suitable for X-ray diffraction .

- Characterization : Confirm structure via spectroscopic methods:

- NMR : Use - and -NMR to verify amine, methyl ester, and pyridine ring protons/carbons.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) to validate the molecular formula.

- X-ray Diffraction : Resolve crystal structure with programs like SHELX (e.g., SHELXL for refinement) to determine bond lengths, angles, and packing motifs .

Q. Which spectroscopic and crystallographic techniques are critical for verifying hydrogen bonding interactions in this compound?

- X-ray Crystallography : Use single-crystal X-ray diffraction to identify intermolecular hydrogen bonds (N–H⋯O, O–H⋯N). Refinement with SHELXL allows precise determination of hydrogen-bond geometries (distance, angle) .

- IR Spectroscopy : Detect characteristic N–H and O–H stretching vibrations (3200–3500 cm) and carbonyl (C=O) stretches (~1700 cm).

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., ) using software like Mercury or SHELXPRO .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement, such as anisotropic displacement mismatches or twinning?

- Refinement Strategies : Use SHELXL to model anisotropic displacement parameters (ADPs) and detect twinning via the Hooft parameter or Flack test. For disordered regions, apply PART instructions or split atoms with constrained occupancy .

- Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) or OLEX2 to validate hydrogen-bond geometry against expected values .

- Data Collection : Optimize data resolution (<1.0 Å) and redundancy to minimize noise. For twinned crystals, reprocess data using CrysAlisPro with twin-law operators .

Q. What methodologies are used to analyze non-planar conformations in the pyridine ring of this compound?

- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () using atomic coordinates from X-ray data. For pyridine rings, deviations from planarity (<0.05 Å) are typically minor, but substituents (e.g., methyl carboxylate) may induce strain .

- Torsion Angle Analysis : Use WinGX or ORTEP-3 to visualize torsion angles (e.g., C2–C3–C4–O) and assess steric hindrance from adjacent amino groups .

Q. How can researchers systematically map hydrogen-bonding networks in crystal structures of this compound?

- Graph Set Analysis : Classify hydrogen bonds into motifs (e.g., chains, rings) using descriptors like , , and . For example, N–H⋯O bonds in the title compound may form rings, as seen in related pyridinium-carboxylate structures .

- Software Tools : Use Mercury to generate interaction maps or TOPOS for topological analysis. Compare results with Etter’s rules to predict packing efficiency .

Data Presentation and Reporting

Q. What are best practices for presenting crystallographic data in publications?

- Tables : Include bond lengths (Å), angles (°), and hydrogen-bond geometry (D–H⋯A, distance, angle) as supplementary data. For example:

| Bond | Length (Å) |

|---|---|

| C4–O1 | 1.234(2) |

| N2–H2⋯O1 | 1.89(1) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.